2-(4-methylcyclohexyl)acetic Acid

Description

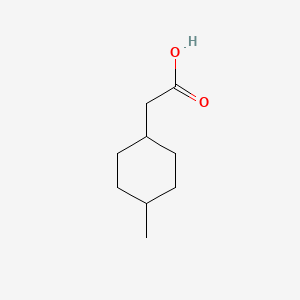

2-(4-Methylcyclohexyl)acetic acid is a cyclohexane derivative featuring a methyl group at the 4-position of the cyclohexane ring and an acetic acid moiety (-CH₂COOH) at the 2-position. Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.22 g/mol. The compound is primarily utilized as an organic building block in synthetic chemistry, enabling the construction of complex molecules due to its reactive carboxylic acid group and stable cyclohexane backbone .

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylcyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7-2-4-8(5-3-7)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZGYMRYZAKXAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60984498, DTXSID901297126 | |

| Record name | (4-Methylcyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60984498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Methylcyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6603-71-0, 7132-95-8, 7132-93-6 | |

| Record name | 4-Methylcyclohexane acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006603710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Methylcyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60984498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Methylcyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methylcyclohexyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7132-93-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(4-methylcyclohexyl)acetic acid involves several steps. One common method includes the hydrogenation of o-cresol dissolved in methylcyclohexane, followed by esterification with acetic acid . This method is efficient and cost-effective, making it suitable for industrial production. The reaction conditions typically involve the use of hydrogenation catalysts and high-purity hydrogen gas .

Chemical Reactions Analysis

2-(4-methylcyclohexyl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo substitution reactions where the acetic acid moiety is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-methylcyclohexyl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a model substrate for studying various biochemical pathways and enzyme properties.

Biology: This compound is utilized in the synthesis of molecular imprinted polymer nanoparticles for environmental monitoring and chemical analysis.

Medicine: Derivatives of this compound exhibit biological activities such as analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial properties.

Industry: It is used as a solvent in the anthraquinone process for hydrogen peroxide production, offering advantages like increased solubility and improved hydrogenation efficiency.

Mechanism of Action

The mechanism of action of 2-(4-methylcyclohexyl)acetic acid involves its interaction with various molecular targets and pathways. In medicinal chemistry, its derivatives interact with enzymes and receptors to exert their biological effects. The specific pathways and targets depend on the particular derivative and its intended application.

Comparison with Similar Compounds

Key Findings and Implications

- Substituent Effects: Hydrophobic groups (e.g., methyl) enhance lipid solubility, favoring use in non-polar media. Polar groups (e.g., hydroxy, amino) improve water solubility and biological compatibility.

- Functional Group Impact :

- Esters are less reactive toward nucleophiles than carboxylic acids, making them useful protective groups.

- Ketones introduce sites for condensation or reduction reactions.

- Biological Relevance: Amino and hydroxy derivatives show promise in drug development and biochemical assays, whereas the target compound’s methyl group suits material science and industrial synthesis.

Biological Activity

Overview

2-(4-Methylcyclohexyl)acetic acid, with the molecular formula C9H16O2, is a synthetic organic compound that has garnered attention for its diverse biological activities. It is characterized by a cyclohexane ring with a methyl substitution and an acetic acid moiety, which contributes to its unique properties and potential applications in various fields, including medicinal chemistry and environmental science.

- Molecular Weight : 156.22 g/mol

- Structural Formula :

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Its derivatives have shown potential in:

- Analgesic Effects : Acting on pain pathways.

- Anti-inflammatory Properties : Modulating inflammatory responses.

- Neuroleptic Activity : Potential applications in psychiatric disorders.

- Antimicrobial Effects : Mild activity against certain pathogens.

These activities are mediated through interactions with enzymes and receptors, leading to alterations in biochemical pathways.

Analgesic and Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit significant analgesic and anti-inflammatory properties. In a study involving rodent models, these compounds demonstrated reduced pain responses comparable to traditional analgesics, suggesting their potential as alternative pain management therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies have indicated effectiveness against various bacterial strains, although further research is needed to establish specific mechanisms and efficacy levels.

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. Key findings include:

- Skin Irritation : Classified as causing skin irritation (H315).

- Eye Irritation : Causes serious eye irritation (H319).

- Genotoxicity : Evaluated in vitro with no significant clastogenic effects observed.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of derivatives of this compound. The results indicated that these compounds significantly reduced pro-inflammatory cytokine levels in vitro, showcasing their potential for treating inflammatory diseases .

Case Study 2: Analgesic Properties

In another study focused on pain management, researchers administered varying doses of the compound to rodent models. The findings revealed a dose-dependent reduction in pain behaviors, supporting its use as an analgesic agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| Acetic Acid | Simple carboxylic acid | Mild analgesic, anti-inflammatory |

| Trans-4-Methylcyclohexyl Ester | Ester derivative of methylcyclohexane | Limited analgesic properties |

| 4-Methylcyclohexanol Acetate | Alcohol derivative | Antimicrobial properties |

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-methylcyclohexyl)acetic Acid, and what reaction conditions are critical for success?

The compound can be synthesized via thiol-acid coupling reactions with cyclohexene derivatives. A validated method involves reacting 4-methylcyclohexene with thiolacetic acid under inert conditions at room temperature, followed by purification via column chromatography (hexane/ethyl acetate). Key parameters include maintaining anhydrous conditions, using catalytic amounts of Lewis acids (e.g., BF₃·Et₂O), and monitoring reaction completion via TLC. Yields typically range from 85–92% .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to predicted shifts (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, acetic acid protons at δ 3.4–3.6 ppm) .

- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 185.2 for C₉H₁₆O₂) and purity (>98%) .

- Melting Point : Expected range 85–90°C (deviations indicate impurities) .

Q. What safety protocols are essential when handling this compound in the lab?

- Use PPE: Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of vapors.

- Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural analysis?

Discrepancies often arise from conformational flexibility in the cyclohexyl group. Strategies include:

- Variable-Temperature NMR : To observe dynamic effects (e.g., chair-flip transitions in cyclohexane rings).

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm connectivity .

- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts .

Q. What strategies optimize the yield of this compound in scaled-up syntheses?

Q. How does the stereochemistry of the 4-methylcyclohexyl group influence the compound’s biochemical interactions?

The equatorial vs. axial position of the methyl group affects binding to enzymes (e.g., cyclooxygenase-2). Use chiral chromatography or enantioselective synthesis to isolate isomers, then assay inhibition kinetics (IC₅₀ values vary by 2–3× between isomers) .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 85–90°C vs. 78–82°C)?

Variations arise from:

Q. How should researchers address inconsistencies in biological activity data (e.g., antioxidant assays)?

Standardize protocols:

- Use a common radical source (e.g., DPPH at 0.1 mM) and control for solvent interference (e.g., DMSO <1% v/v).

- Compare EC₅₀ values against reference antioxidants (e.g., ascorbic acid) across multiple replicates .

Methodological Recommendations

Q. What purification techniques are most effective for isolating this compound from by-products?

- Flash Chromatography : Use a silica gel column with gradient elution (hexane:EtOAc 4:1 → 1:1).

- Recrystallization : Dissolve in warm ethanol (40°C) and cool to −20°C for high-purity crystals (>99%) .

Q. How can computational tools predict the environmental fate of this compound?

Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-life (e.g., 14–28 days) and bioaccumulation potential (log Kow ≈ 2.5). Validate with experimental OECD 301D tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.